molecular formula C13H10ClFO B6416626 2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% CAS No. 1261960-93-3

2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95%

Cat. No. B6416626
CAS RN: 1261960-93-3
M. Wt: 236.67 g/mol
InChI Key: WNAKDQOKSOUTSC-UHFFFAOYSA-N
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Description

2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% (2C5F2MPP) is a synthetic compound used in scientific research. It is a chlorinated phenol derivative with a fluoroalkyl substituent and a methyl substituent. It has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. 2C5F2MPP is used as a reagent in the synthesis of various compounds and is also used as a catalyst in organic reactions. It is also used as a fluorescent marker for various biological and biochemical studies.

Scientific Research Applications

2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as heterocyclic compounds, organophosphorus compounds, and organosulfur compounds. It is also used as a catalyst in organic reactions, such as the synthesis of cyclic carbonates. In addition, it is used as a fluorescent marker in various biological and biochemical studies, such as in-vitro protein labeling and DNA sequencing.

Mechanism of Action

2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% acts as a reagent and catalyst in organic reactions. As a reagent, it acts as a nucleophile, attacking electrophilic centers in substrates and forming covalent bonds. As a catalyst, it facilitates the formation of covalent bonds between substrates by lowering the activation energy of the reaction.
Biochemical and Physiological Effects
2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% has no known biochemical or physiological effects. It is not known to have any toxic effects on humans or animals.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% in laboratory experiments include its high purity, low cost, and low toxicity. The main limitation of using 2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% is its limited solubility in water and organic solvents, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for the use of 2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% include its use as a reagent in the synthesis of novel compounds, as a catalyst in organic reactions, and as a fluorescent marker in various biological and biochemical studies. Additionally, further research could be conducted to explore the potential applications of 2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% in drug discovery and development.

Synthesis Methods

2-Chloro-5-(5-fluoro-2-methylphenyl)phenol, 95% is synthesized by a three-step process. In the first step, 5-fluoro-2-methylphenol is reacted with chloroacetyl chloride to form 2-chloro-5-fluoro-2-methylphenyl acetate. The second step involves the reaction of the acetate with sodium borohydride to form 2-chloro-5-(5-fluoro-2-methylphenyl)phenol. The third and final step involves the purification of the phenol by recrystallization.

properties

IUPAC Name

2-chloro-5-(5-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-4-10(15)7-11(8)9-3-5-12(14)13(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAKDQOKSOUTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685905
Record name 4-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(5-fluoro-2-methylphenyl)phenol

CAS RN

1261960-93-3
Record name 4-Chloro-5'-fluoro-2'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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